

literature review on 5-Ethynyl-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Ethynyl-2-nitrophenol

Cat. No.: B15322077

[Get Quote](#)

5-Ethynyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2-nitrophenol is a synthetic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a reactive terminal alkyne and a nitrophenol core, presents opportunities for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of **5-ethynyl-2-nitrophenol**, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of relevant chemical and biological pathways are presented to facilitate further research and application.

Chemical Properties and Data

5-Ethynyl-2-nitrophenol possesses a unique combination of functional groups that dictate its chemical reactivity and potential biological activity. The electron-withdrawing nitro group influences the acidity of the phenolic hydroxyl group, while the terminal alkyne is amenable to a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"^{[1][2][3][4][5]}.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ NO ₃	--INVALID-LINK--
Molecular Weight	163.13 g/mol	--INVALID-LINK--
CAS Number	928780-90-9	--INVALID-LINK--
Appearance	Pale yellow solid (predicted)	General knowledge
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate)	General knowledge

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **5-ethynyl-2-nitrophenol** based on the analysis of structurally related compounds[6][7][8].

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.5	s	1H	-OH
~8.2	d	1H	Ar-H
~7.6	dd	1H	Ar-H
~7.1	d	1H	Ar-H
~3.4	s	1H	≡C-H

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~155	Ar-C-OH
~140	Ar-C-NO ₂
~130	Ar-CH
~125	Ar-C-C \equiv CH
~120	Ar-CH
~118	Ar-CH
~83	-C \equiv CH
~80	-C \equiv CH

Table 3: Predicted FTIR Spectral Data (KBr Pellet)

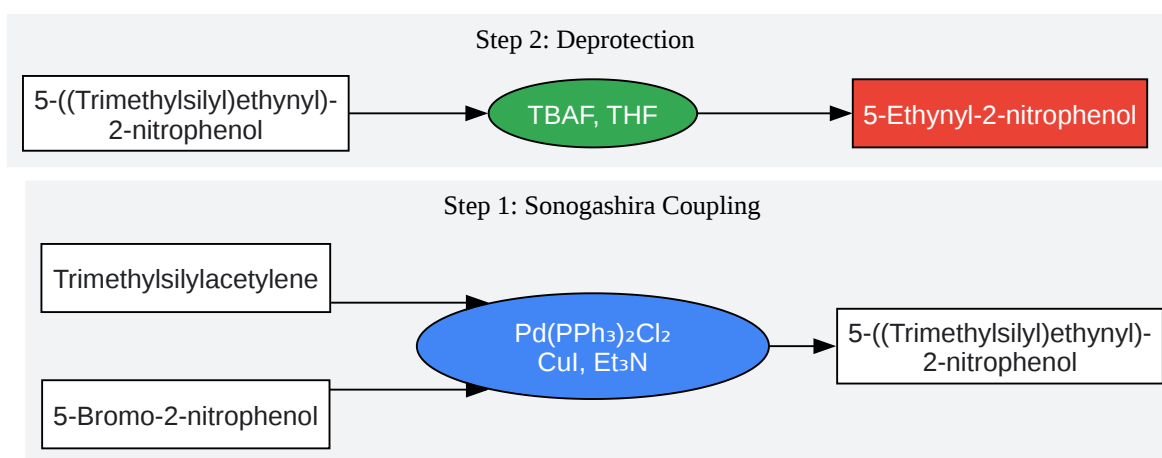
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch
~3280	Medium, Sharp	\equiv C-H stretch
~2110	Weak, Sharp	C \equiv C stretch
~1580, 1470	Strong	Aromatic C=C stretch
~1520, 1340	Strong	N-O stretch (NO ₂)
~1250	Medium	C-O stretch
~830	Medium	C-H bend (aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
163	100	[M] ⁺
146	30	[M-OH] ⁺
133	40	[M-NO] ⁺
117	60	[M-NO ₂] ⁺
105	50	[M-NO-CO] ⁺
89	20	[C ₇ H ₅] ⁺

Synthesis

The synthesis of **5-ethynyl-2-nitrophenol** can be achieved through a two-step process starting from a readily available halogenated 2-nitrophenol derivative. The key steps are a Sonogashira coupling to introduce the ethynyl moiety, followed by the deprotection of a silyl protecting group. A plausible synthetic workflow is outlined below.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Ethynyl-2-nitrophenol**.

Experimental Protocol: Sonogashira Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-nitrophenol with trimethylsilylacetylene[9][10].

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-nitrophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
- **Solvent and Reagents:** Add anhydrous, degassed triethylamine (Et_3N) as the solvent.
- **Addition of Alkyne:** Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)-2-nitrophenol.

Experimental Protocol: Deprotection of the Silyl Group

This protocol details the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne using tetrabutylammonium fluoride (TBAF)[11][12][13].

- **Reaction Setup:** Dissolve the silyl-protected intermediate, 5-((trimethylsilyl)ethynyl)-2-nitrophenol (1.0 eq), in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
- **Reagent Addition:** Add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the solution at 0 °C.
- **Reaction Conditions:** Stir the reaction mixture at room temperature and monitor its progress by TLC.

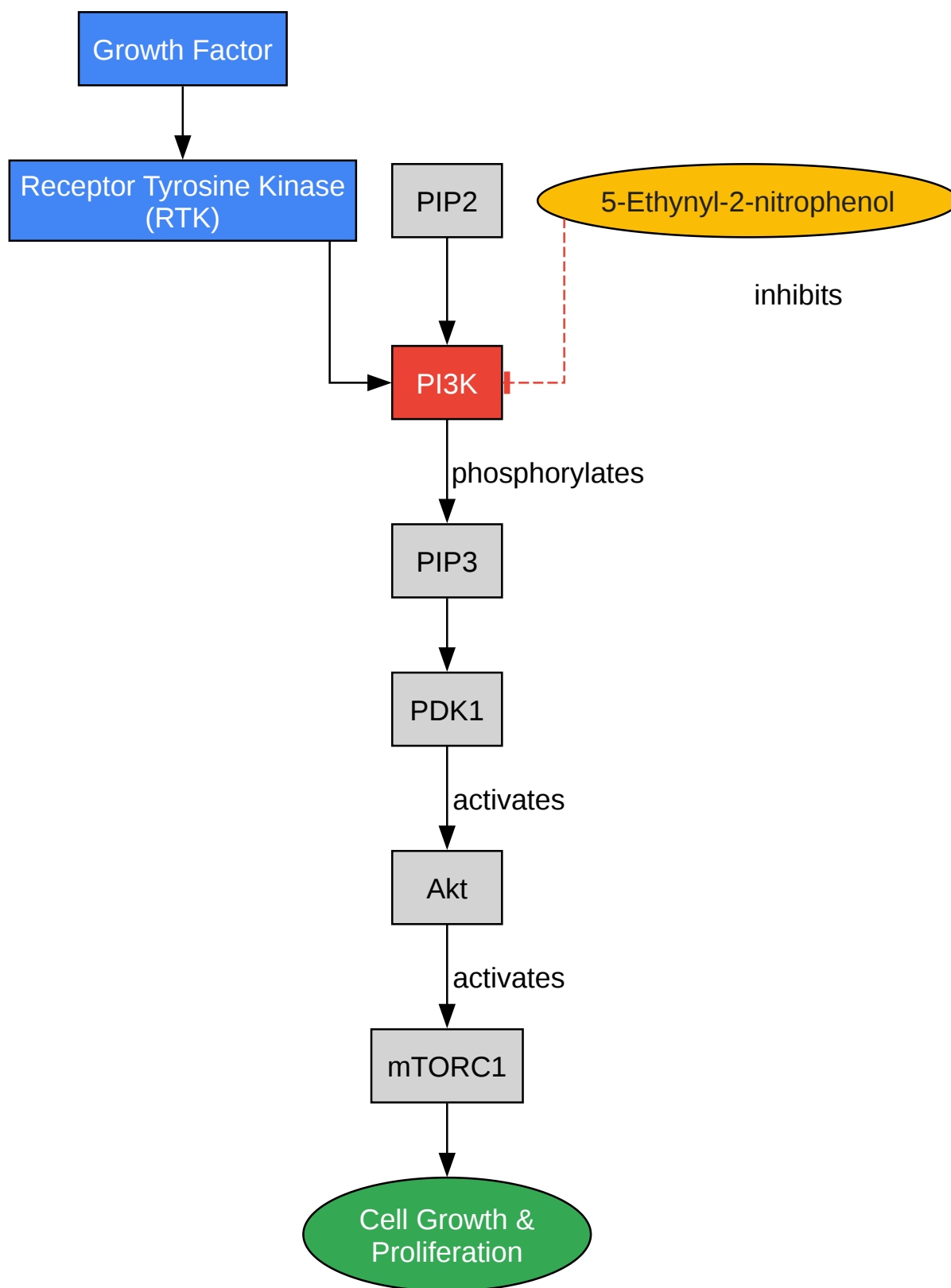
- Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield **5-ethynyl-2-nitrophenol**.

Potential Biological Activity and Signaling Pathways

While specific biological data for **5-ethynyl-2-nitrophenol** is not extensively documented, its structural motifs suggest potential interactions with key biological pathways. Phenolic compounds are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant effects[14][15][16]. Furthermore, the ethynyl group can act as a warhead for covalent inhibition of enzymes, particularly kinases[17][18][19].

Inhibition of Kinase Signaling Pathways

The ethynyl group in **5-ethynyl-2-nitrophenol** can potentially act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in the active site of kinases. This irreversible inhibition can block downstream signaling pathways that are often dysregulated in diseases like cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

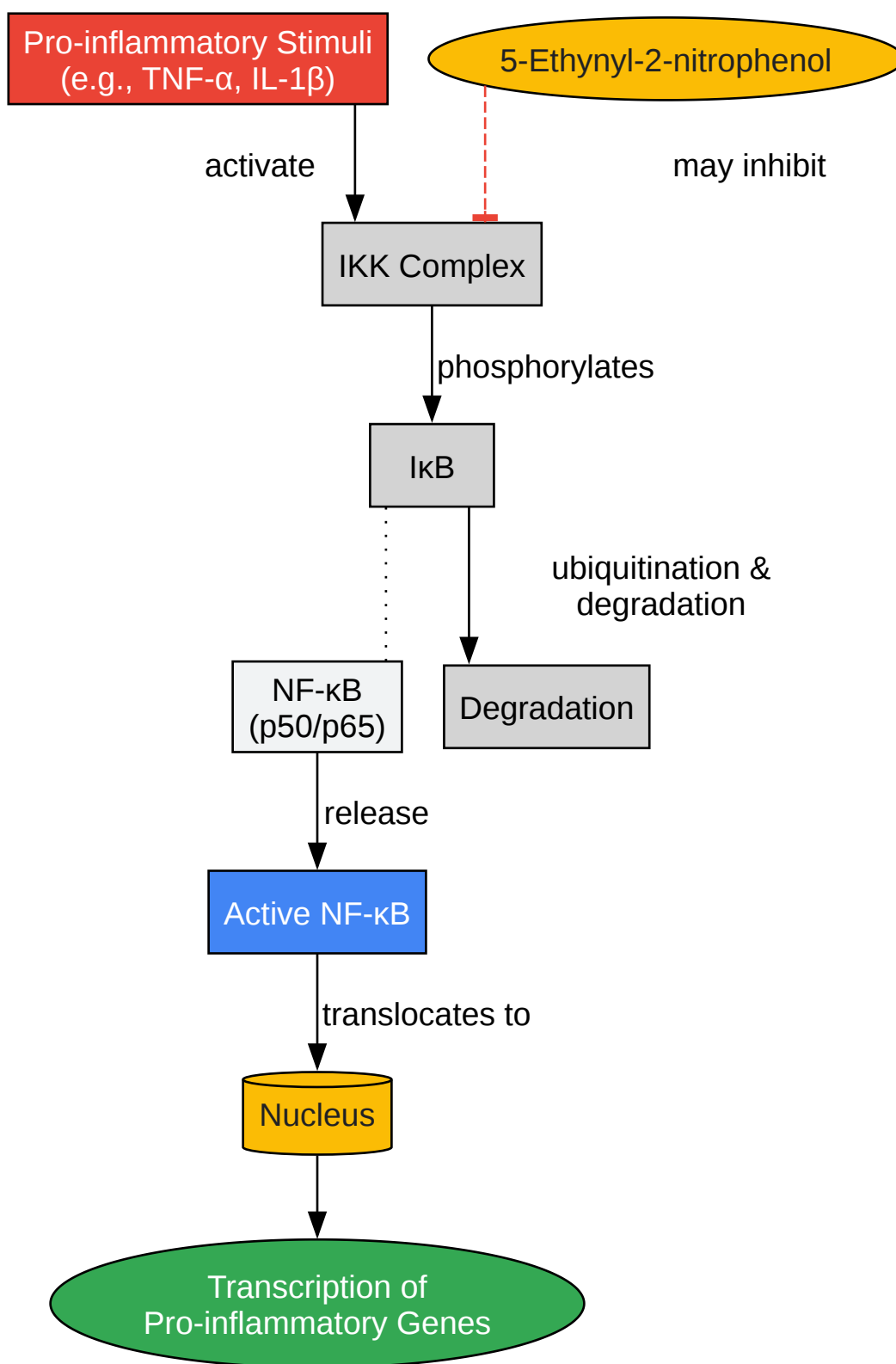


[Click to download full resolution via product page](#)

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Modulation of Inflammatory Signaling

Nitrophenols and other phenolic compounds have been shown to modulate inflammatory responses. A key signaling pathway in inflammation is the NF- κ B pathway[20][21][22][23][24]. In its inactive state, NF- κ B is sequestered in the cytoplasm by I κ B proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic compounds may interfere with this pathway at various points, potentially by inhibiting the IKK complex or by scavenging reactive oxygen species that can act as signaling molecules.



[Click to download full resolution via product page](#)

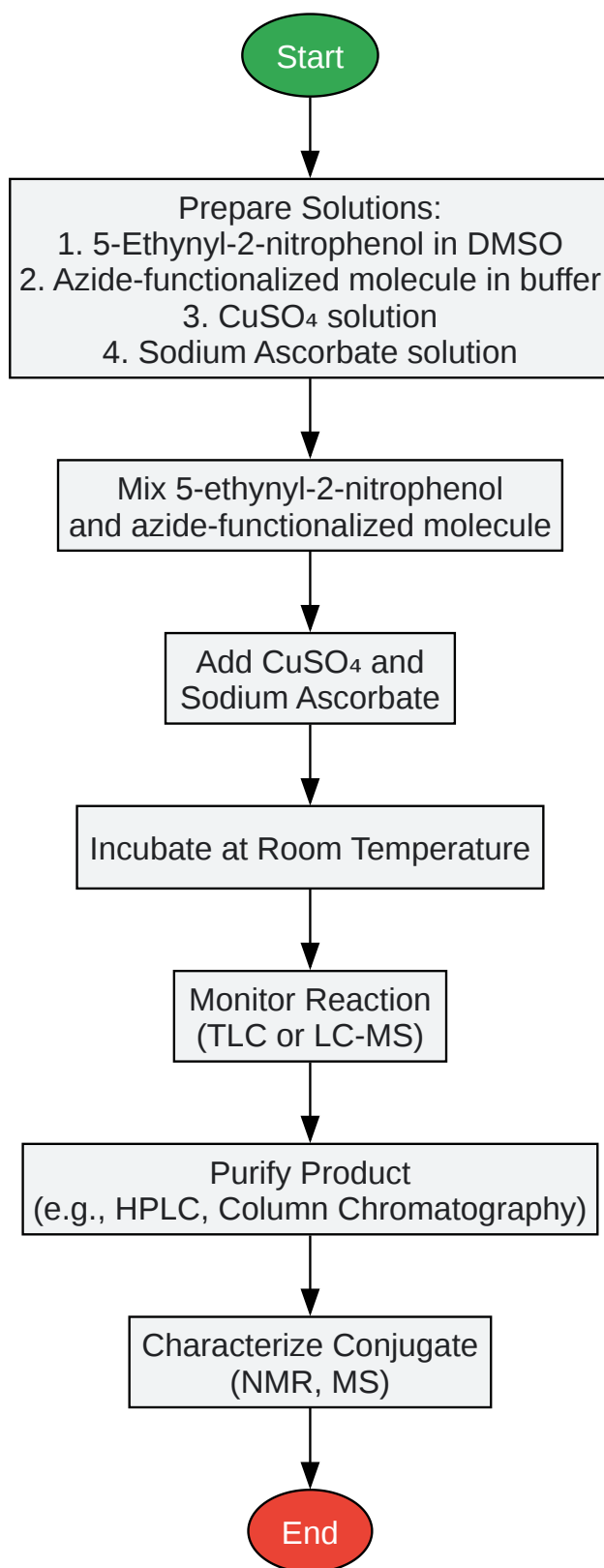
Caption: Potential modulation of the NF-κB inflammatory pathway.

Application in "Click Chemistry"

The terminal alkyne of **5-ethynyl-2-nitrophenol** makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the efficient and specific conjugation of the nitrophenol moiety to a wide variety of molecules, including biomolecules, polymers, and fluorescent probes^{[1][2][3][4][5]}.

Experimental Workflow: CuAAC Reaction

This workflow outlines a general procedure for the conjugation of **5-ethynyl-2-nitrophenol** to an azide-containing molecule.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. 2-Nitrophenol(88-75-5) ¹H NMR spectrum [chemicalbook.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting Nrf2 and NF- κ B Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF- κ B Signaling | Cell Signaling Technology [cellsignal.com]
- 22. austinpublishinggroup.com [austinpublishinggroup.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. NF- κ B—An Important Player in Xenoestrogen Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [literature review on 5-Ethynyl-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15322077#literature-review-on-5-ethynyl-2-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com